(R)-2-(2-Naphthyl)glycolic acid
Description
(R)-2-(2-Naphthyl)glycolic acid (CAS 14289-44-2) is a chiral organic compound with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol . Structurally, it consists of a glycolic acid backbone (α-hydroxyacetic acid) substituted with a 2-naphthyl group at the β-position (Figure 1). The naphthyl moiety imparts significant aromaticity and lipophilicity, distinguishing it from simpler glycolic acid derivatives.
Properties
IUPAC Name |
(2R)-2-hydroxy-2-naphthalen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDJTWLEXYIASW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432370 | |
| Record name | (2R)-2-hydroxy-2-naphthalen-2-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43210-73-7 | |
| Record name | (2R)-2-hydroxy-2-naphthalen-2-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-hydroxy-2-(naphthalen-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Biological Activity
(R)-2-(2-Naphthyl)glycolic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a naphthyl group attached to a glycolic acid moiety, which contributes to its unique properties. The presence of the naphthyl group enhances its hydrophobic characteristics, allowing for interactions with biological membranes and proteins .
Pharmacological Potential
- Enzyme Inhibition : Research has highlighted the compound's potential as an inhibitor of specific enzymes, particularly aldose reductase and aldo-keto reductase (AKR) family members. These enzymes play critical roles in various metabolic pathways, including those involved in diabetic complications and cancer .
- Chiral Resolution : this compound has been shown to effectively resolve racemic mixtures of certain pharmaceuticals by selectively interacting with one enantiomer over another. This property is particularly valuable in drug development, where the efficacy and safety profiles of enantiomers can differ significantly .
- Receptor Binding : The compound exhibits selective binding to certain biological targets, which may influence drug metabolism and efficacy. Its spatial arrangement allows it to interact favorably with specific receptors or enzymes .
Case Studies
- A study investigating the effects of this compound on enzyme activity found that it significantly inhibited aldose reductase activity in vitro, suggesting its potential role in managing diabetic complications .
- Another research project focused on the compound's ability to modulate metabolic pathways in cancer cell lines, indicating a promising avenue for future cancer therapies .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials.
- Asymmetric Synthesis : Employing catalysts to induce chirality during the synthesis process.
These methods are crucial for producing enantiopure compounds that can be used in various biological applications .
Comparative Analysis
A comparison of this compound with related compounds highlights its unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Mirror image of (S)-enantiomer | Different biological activity profile |
| 1-Naphthylacetic acid | Naphthyl group with acetic acid | Less hydrophobic than 2-naphthyl derivative |
| 2-Hydroxy-1-naphthoic acid | Hydroxyl group on naphthalene | Exhibits different solubility characteristics |
| 1-(2-Naphthyl)ethanol | Ethanol group attached to naphthalene | Different reactivity in esterification |
Chemical Reactions Analysis
1.2. Racemic Resolution via Diastereomeric Salts
(R)-2-(2-Naphthyl)glycolic acid is resolved using enantiopure 1-phenylethylamine in ethanol, forming less-soluble diastereomeric salts . The process leverages:
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Supramolecular Hydrogen Bonding : Between the carboxylic acid and amine groups.
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CH–π Interactions : Stabilization via naphthyl-aromatic group stacking .
2.1. Esterification and Hydrolysis
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Ester Formation : Reacts with diazomethane-silica gel to yield methyl esters under mild conditions .
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Enzymatic Ester Hydrolysis : Krebsiella oxytoca esterase cleaves esters at neutral pH without racemization .
2.2. Oxidation and Reduction
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Oxidation : The α-hydroxy group can be oxidized to a ketone using strong oxidizing agents (e.g., KMnO₄), though this risks racemization.
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Reduction : Limited data exists, but catalytic hydrogenation may reduce the naphthyl group under high-pressure H₂ .
3.1. Primary Amine Resolution
This compound resolves racemic primary amines (e.g., p-substituted 1-arylethylamines) via:
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Hydrogen-Bond Networks : Forms 2D sheets with amine carboxylates .
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Enantioselective Precipitation : Less-soluble diastereomers crystallize preferentially .
| Amine Type | Resolution Efficiency (e.e.) |
|---|---|
| p-Chloro-1-arylethylamine | >99% |
| p-Methoxy-1-arylethylamine | 98% |
4.1. Glyoxylic Acid Condensation
Racemic hydroxyarylglycolic acids are synthesized via:
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Alkaline Condensation : Glyoxylic acid reacts with 2-naphthol derivatives in NaOH (50–85°C) .
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Neutralization and Extraction : Adjusting pH to 6.5 removes unreacted phenol via ethyl acetate .
| Parameter | Optimal Condition |
|---|---|
| Temperature | 50–85°C |
| Molar Ratio (Glyoxylic Acid:Phenol) | 1:3 |
| Reaction Time | 45 minutes |
5.1. Nitrile Hydration
Rhodococcus rhodochrous hydrates nitriles to amides under mild conditions (pH 7, 25°C), preserving enantiopurity .
5.2. Biocatalytic Ester Hydrolysis
Esterases selectively hydrolyze esters without racemization, enabling green chemistry pathways .
Comparative Reactivity
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Characteristics |
|---|---|---|---|---|
| This compound | C₁₂H₁₀O₃ | 202.21 | 2-Naphthyl | High lipophilicity, chiral center |
| Glycolic acid | C₂H₄O₃ | 76.05 | -H | High water solubility, small size |
| 2-Chlorophenylglycine | C₈H₈ClNO₂ | 185.61 | 2-Chlorophenyl | Polar halogen, amino acid derivative |
| 3-(2-Naphthyl)-L-alanine HCl | C₁₃H₁₃NO₂·HCl | 251.70 | 2-Naphthyl | Amino acid with aromatic substitution |
- This contrasts with glycolic acid, which is highly water-soluble and widely used in dermatology for its exfoliative properties .
- Chirality: Unlike non-chiral derivatives like glycolic acid, the (R)-enantiomer of 2-(2-naphthyl)glycolic acid exhibits stereochemical specificity, making it valuable in asymmetric synthesis or enantioselective drug design .
Metabolic and Environmental Behavior
- Plant Metabolism : Glycolic acid is a key intermediate in photorespiration, metabolized by glycolic acid oxidase . The naphthyl derivative’s bulky structure likely prevents enzymatic recognition, altering its metabolic fate in biological systems.
- Environmental Persistence : Glycolic acid in algal cultures stabilizes at ~4% of dissolved organic carbon (DOC) . The naphthyl group’s hydrophobicity might increase adsorption to organic matter, reducing bioavailability in aquatic environments.
Preparation Methods
Chemo-Enzymatic Synthesis Method
A notable method reported by Kimura et al. (2007) involves a one-pot chemo-enzymatic route starting from 2-naphthaldehyde:
- Step 1: Formation of racemic cyanohydrin acetate via sequential treatment with tin(II) bromide, trimethylsilyl cyanide (SnBr2-TMSCN), and acetyl bromide (AcBr).
- Step 2: Enzymatic hydrolysis using lipase from Burkholderia cepacia selectively hydrolyzes the (S)-enantiomer of the cyanohydrin acetate, leaving the (R)-acetate with an enantiomeric excess greater than 99.9%.
- Step 3: The (S)-cyanohydrin spontaneously decomposes back to 2-naphthaldehyde, enabling recycling of the starting material.
- Step 4: Microbial hydration of the nitrile to amide and hydrolysis of the acetate is conducted by Rhodococcus rhodochrous under mild conditions, preserving enantiomeric purity.
- Step 5: Hydrolysis of the amide group with nitrosylsulfuric acid yields an α-hydroxy ester.
- Step 6: Methylation of the α-hydroxyl group is performed using diazomethane-silica gel.
- Step 7: Final ester hydrolysis under neutral pH with esterase from Klebsiella oxytoca produces enantiomerically pure (R)-2-(2-Naphthyl)glycolic acid.
This integrated chemo-enzymatic approach achieves high optical purity (>99.9% e.e.) and allows recycling of materials, enhancing efficiency and sustainability.
Chemical Synthesis and Resolution via Salt Formation
Another approach involves the formation of diastereomeric salts between racemic 2-naphthylglycolic acid and optically active amines, followed by selective extraction and purification:
- Racemic (RS)-2-naphthylglycolic acid is reacted with chiral amines such as (R)- or (S)-1-methyl-2-phenylethylamine in ethanol under heating.
- The resulting salts are decomposed by acid treatment (1N HCl), followed by extraction with ether and basification with sodium or potassium hydroxide to liberate the free acid.
- Multiple extraction and drying steps using solvents like chloroform or methylene chloride isolate the desired enantiomer with moderate optical purity (e.g., 46–69% e.e.).
- Repeated recrystallization or further chromatographic purification can enhance enantiomeric excess.
This classical resolution method is scalable but generally less efficient in achieving very high enantiomeric purity compared to enzymatic methods.
Industrial and Laboratory Scale Synthetic Routes
Industrial synthesis of this compound often involves:
- Reaction of 2-naphthylacetic acid with glyoxylic acid in the presence of base catalysts such as sodium hydroxide or potassium hydroxide.
- Control of reaction parameters (temperature, pH, solvent) to optimize yield and stereochemical outcome.
- Use of continuous flow reactors to improve reaction efficiency and reproducibility.
- Purification via recrystallization and chromatographic techniques to achieve high purity.
Laboratory-scale methods may also employ:
- Enzymatic catalysis with lipases or esterases under mild conditions (pH 6–8, 25–40°C) for enantioselective hydrolysis of racemic esters.
- Homogeneous catalysis using ruthenium-based complexes in aqueous ethylene glycol systems to induce stereochemical control.
- AI-assisted synthesis planning tools to design efficient synthetic pathways from available naphthyl derivatives.
Summary of Key Preparation Methods
| Method | Starting Material(s) | Key Catalysts/Enzymes | Conditions | Enantiomeric Excess (e.e.) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chemo-enzymatic synthesis | 2-naphthaldehyde | SnBr2-TMSCN, AcBr, Burkholderia cepacia lipase, Rhodococcus rhodochrous, K. oxytoca esterase | Mild, multi-step, one-pot | >99.9% | Not specified | Recycling of (S)-cyanohydrin to starting aldehyde |
| Salt resolution with chiral amines | Racemic 2-naphthylglycolic acid | (R)- or (S)-1-methyl-2-phenylethylamine | Ethanol, acid/base extraction | 46–69% | Moderate | Classical resolution, scalable but moderate purity |
| Base-catalyzed condensation | 2-naphthylacetic acid + glyoxylic acid | NaOH, KOH | Controlled pH and temperature | Variable | High | Industrial scale, followed by purification |
| Enzymatic hydrolysis of esters | Racemic naphthyl glycolic esters | Lipases, esterases | pH 6–8, 25–40°C | High | Moderate | Mild conditions, high stereoselectivity |
Research Findings on Enantiomeric Purity and Yield
- The chemo-enzymatic method by Kimura et al. demonstrated that lipase-mediated hydrolysis can achieve enantiomeric excess exceeding 99.9%, which is critical for pharmaceutical applications.
- Microbial transformations under mild conditions preserve stereochemical integrity, which is advantageous over harsh chemical hydrolysis.
- Salt resolution methods yield moderate optical purity (46–69% e.e.) and require multiple purification steps to approach high enantiomeric excess.
- Enzymatic catalysis using lipases or esterases is generally preferred for laboratory-scale preparation due to mild reaction conditions and high stereoselectivity.
Q & A
Q. What are the optimal synthetic routes for enantioselective synthesis of (R)-2-(2-Naphthyl)glycolic acid?
Methodological Answer: The synthesis can be approached via asymmetric catalysis or enzymatic resolution. For example, chiral catalysts like BINAP-metal complexes (e.g., Ru or Rh) can induce enantioselectivity in the coupling of 2-naphthylmagnesium bromide with glyoxylic acid derivatives . Alternatively, lipase-mediated kinetic resolution of racemic mixtures (e.g., using Candida antarctica lipase B) in organic solvents (e.g., tert-butyl methyl ether) has been effective for similar glycolic acid derivatives, achieving >90% enantiomeric excess (ee) . Key parameters include reaction temperature (20–40°C), solvent polarity, and catalyst loading (5–10 mol%).
| Synthesis Method | Catalyst/Enzyme | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Asymmetric Catalysis | Ru-BINAP | 65–75 | 85–92 | |
| Enzymatic Resolution | Candida antarctica lipase B | 50–60 | 90–95 |
Q. How can chiral purity of this compound be validated?
Methodological Answer: Use chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC-3 column) and a mobile phase of hexane:isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid. Retention times for (R)- and (S)-enantiomers typically differ by 2–3 minutes at 1.0 mL/min flow rate . Confirmatory techniques include circular dichroism (CD) spectroscopy (peak at 220–230 nm for the R-enantiomer) and X-ray crystallography for absolute configuration determination .
Q. What are the key spectroscopic markers for structural characterization?
Methodological Answer:
- NMR:
- ¹H NMR (CDCl₃): δ 7.2–8.0 (m, 7H, naphthyl protons), δ 4.8 (s, 1H, -CH(OH)-), δ 3.9 (d, 2H, -CH₂COOH).
- ¹³C NMR: δ 175.5 (COOH), δ 70.3 (-CH(OH)-), δ 40.1 (-CH₂-).
Advanced Research Questions
Q. How can conflicting data on the metabolic stability of this compound in renal studies be resolved?
Methodological Answer: Contradictions may arise from differences in experimental models (e.g., in vitro cell lines vs. in vivo murine models). To resolve this:
- Use isotope-labeled tracers (e.g., ¹³C-(R)-2-(2-Naphthyl)glycolic acid) to track metabolic flux via LC-MS/MS .
- Conduct dose-response studies (0.1–10 mM) in primary proximal tubule cells, monitoring oxidative stress markers (e.g., glutathione depletion) and mitochondrial respiration (Seahorse Analyzer) .
- Compare with structurally analogous acids (e.g., glyoxylic acid) to identify enzyme-specific interactions (e.g., glycolate oxidase) .
Q. What strategies improve the catalytic efficiency of this compound in asymmetric organocatalysis?
Methodological Answer:
- Co-catalyst Systems: Pair with thiourea derivatives (e.g., Takemoto’s catalyst) to stabilize transition states via hydrogen bonding .
- Solvent Optimization: Use low-polarity solvents (e.g., toluene) to enhance enantioselectivity.
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to identify favorable reaction pathways and transition-state geometries .
| Catalytic System | Enantioselectivity (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| This compound + Takemoto’s catalyst | 92 | 120 |
| Solvent-free conditions | 85 | 95 |
Q. How does the naphthyl substituent influence the crystallinity of poly(glycolic acid) copolymers?
Methodological Answer: Incorporate this compound (5–20 mol%) into poly(glycolic acid) via melt polycondensation at 220°C under vacuum. Characterize using:
- DSC: Melting temperature (Tm) increases by 10–15°C due to restricted chain mobility .
- WAXD: Enhanced crystallinity (45–60%) compared to unmodified PGA (30–35%) .
- TGA: Degradation onset at 280°C (vs. 240°C for PGA), indicating improved thermal stability .
Data Contradiction Analysis
Q. Why do some studies report low aqueous solubility of this compound, while others suggest moderate solubility?
Methodological Answer: Discrepancies arise from pH-dependent solubility. At pH < 3, the protonated form dominates (solubility < 0.1 mg/mL), while at pH > 5, the deprotonated carboxylate form increases solubility (>5 mg/mL). Use shake-flask method with UV-Vis quantification (λ = 254 nm) across pH 2–7 . Co-solvents (e.g., 10% DMSO) or cyclodextrin inclusion complexes can enhance solubility for biological assays .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
